2-chloro-3-(oxan-4-yl)pyrazine
Description
2-Chloro-3-(oxan-4-yl)pyrazine is a heterocyclic compound featuring a pyrazine core substituted with a chlorine atom at position 2 and an oxan-4-yl (tetrahydropyran-4-yl) group at position 2. Pyrazines are nitrogen-containing aromatic rings known for their versatility in pharmaceuticals, agrochemicals, and materials science . The oxan-4-yl substituent introduces stereoelectronic effects and enhances solubility compared to purely hydrocarbon-based substituents.
Properties
CAS No. |
1350356-50-1 |
|---|---|
Molecular Formula |
C9H11ClN2O |
Molecular Weight |
198.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-(oxan-4-yl)pyrazine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chloropyrazine with oxan-4-yl derivatives under controlled temperature and pressure can yield the desired compound. The use of catalysts such as palladium or copper can enhance the reaction efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The choice of solvents, temperature control, and purification steps are critical to achieving high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-chloro-3-(oxan-4-yl)pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: The oxane ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-chloro-3-(oxan-4-yl)pyrazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of organic materials and as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of 2-chloro-3-(oxan-4-yl)pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pyrazine scaffold allows diverse substitutions, modulating biological activity and physicochemical properties. Key analogs include:
Key Observations :
- Solubility : The oxan-4-yl group likely improves aqueous solubility compared to chloromethyl or aromatic substituents due to its oxygen-containing tetrahydropyran ring .
- Bioactivity : Alkyl and aromatic substituents (e.g., ethyl, methoxyphenyl) enhance antifungal and antimicrobial properties, as seen in 2-ethyl-3,6-dimethyl pyrazine and piperazine derivatives .
- Synthetic Utility : Chloromethyl and piperazine substitutions are common in drug discovery, serving as intermediates for kinase inhibitors or degraders .
Physicochemical and Spectroscopic Properties
- IR Spectroscopy: For 2-chloro-3-(2-quinolylthio)pyrazine, key vibrational modes include C=N stretches at 1779 cm⁻¹ and quinoline ring vibrations at 654 cm⁻¹ .
- Electronic Properties : Pyrazine derivatives exhibit charge-transfer (CT) states in surface-enhanced Raman spectroscopy (SERS), as seen in Ag₂-pyrazine complexes. Substituents like oxan-4-yl may modulate CT interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
